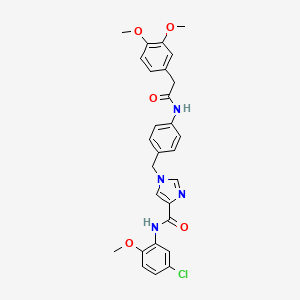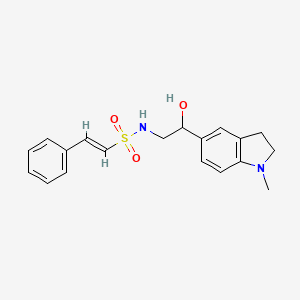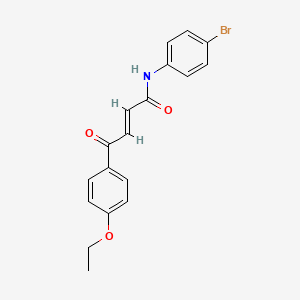![molecular formula C16H21NO6 B2542687 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid CAS No. 2248293-20-9](/img/structure/B2542687.png)
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid, also known as MPAA, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. It is a derivative of phthalic acid, which has been widely used in the production of plastics, dyes, and pharmaceuticals. MPAA has been synthesized using different methods, and its mechanism of action has been explored to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid is not fully understood but has been explored in various studies. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting HDACs, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid can alter gene expression patterns and induce apoptosis in cancer cells. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has also been shown to bind to specific receptors on cells, such as the integrin αvβ3 receptor, which is overexpressed in cancer cells. This binding can facilitate targeted drug delivery and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been shown to have various biochemical and physiological effects, including inhibition of HDAC activity, alteration of gene expression patterns, induction of apoptosis, and inhibition of cell proliferation. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has also been shown to bind to specific receptors on cells, facilitating targeted drug delivery. In addition, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has several advantages for lab experiments, including its ability to inhibit HDAC activity, alter gene expression patterns, and induce apoptosis in cancer cells. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid can also be used as a carrier for targeted drug delivery. However, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has some limitations, including its potential toxicity and the need for further studies to understand its mechanism of action fully.
Orientations Futures
There are several future directions for the study of 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid, including exploring its potential applications in cancer therapy, understanding its mechanism of action, and developing new methods for its synthesis. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid can also be studied for its potential applications in drug delivery and materials science. Further studies are needed to understand the safety and toxicity of 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid and its potential side effects.
Méthodes De Synthèse
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid can be synthesized using different methods, including the reaction of phthalic anhydride with 2-amino-2-methyl-1-propanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid as a white crystalline solid with a melting point of 195-198°C. Other methods of synthesis include the use of N-(tert-butoxycarbonyl)-2-amino-2-methyl-1-propanol and phthalic acid chloride.
Applications De Recherche Scientifique
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been studied for its potential applications in various scientific research fields, including cancer research, drug delivery, and materials science. In cancer research, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug delivery, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been used as a carrier for targeted drug delivery due to its ability to bind to specific receptors on cells. In materials science, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been used as a monomer in the production of polymers with unique properties.
Propriétés
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-9(17-15(22)23-16(2,3)4)7-10-5-6-11(13(18)19)12(8-10)14(20)21/h5-6,8-9H,7H2,1-4H3,(H,17,22)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNULBZQJDJBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)C(=O)O)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,8,10-Trimethyl-4-(4-(p-tolyl)piperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2542608.png)


![5-Methyl-3-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2542612.png)
![2-(2-chlorophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2542614.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542616.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2542617.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2542620.png)
![Methyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B2542623.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2542627.png)